molecular formula C10H13N5 B11824044 N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine

N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine

Cat. No.: B11824044
M. Wt: 203.24 g/mol
InChI Key: UFZJMJYBXHZWIC-UHFFFAOYSA-N
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Description

N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 g/mol . This specific molecular structure, which integrates a pyridin-3-yl group and a guanidine core substituted with a cyano and an isopropyl (1-methylethyl) group, makes it a compound of interest in various research fields, particularly in medicinal chemistry and chemical biology. It is also known by its CAS Registry Number 67026-34-0 and other synonyms such as 1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine . Compounds featuring a pyridine ring, such as the structurally related nicotinonitrile (3-cyanopyridine), are frequently explored as key precursors and building blocks in synthetic chemistry, including the synthesis of vitamins and pharmaceuticals . The guanidine functional group is known for its ability to participate in hydrogen bonding, which can be crucial in the development of molecules that mimic biological structures or inhibit enzymes. Researchers value this compound for its potential application in designing and synthesizing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-cyano-1-propan-2-yl-1-pyridin-3-ylguanidine

InChI

InChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14)

InChI Key

UFZJMJYBXHZWIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CN=CC=C1)C(=NC#N)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the reaction of 3-(1-methylethylthio)pyridine with cyanamide and hypochlorite in a nitrile solvent. The process is adapted from sulfilimine synthesis protocols.

Procedure :

  • Dissolve cyanamide (75 mmol) and hypochlorite (74.8 mmol) in acetonitrile (25–75% v/v) at −5°C.

  • Add 3-(1-methylethylthio)pyridine (51.6 mmol) dropwise while maintaining pH 8–12 using NaOH or K₃PO₄.

  • Stir for 7 hours at −5°C, then warm to room temperature and isolate the organic phase.

Optimization :

  • Temperature : −20°C to 10°C prevents byproduct formation.

  • Solvent : Acetonitrile enhances solubility and reaction kinetics.

  • Yield : 94.3% after purification via phase separation.

Analytical Validation :

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (CDCl₃): δ 1.3–1.5 (m, isopropyl CH₃), 3.3–3.7 (m, pyridine CH), 6.8–8.2 (m, pyridine aromatic H).

Condensation with N-Cyanodiphenylimidocarbonate

Two-Step Synthesis

Adapted from cimetidine synthesis, this method uses N-cyanodiphenylimidocarbonate to introduce the cyano group.

Procedure :

Step 1 :

  • React 3-(1-methylethylamino)pyridine with N-cyanodiphenylimidocarbonate (1:1 molar ratio) in isopropanol at 0–30°C.

  • Add triethylamine (2 eq.) to deprotonate the amine.

Step 2 :

  • Treat the intermediate with methylamine (3–5 eq.) in n-butanol at 20–117°C for 2 hours.

Optimization :

  • Base : Triethylamine improves intermediate stability.

  • Yield : 85–92% after recrystallization.

Analytical Validation :

  • LC-MS : [M+H]⁺ = 245.32 (calculated), 245.16 (observed).

  • FTIR : 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).

One-Pot Halogenation-Cyanation

Halogen-Mediated Cyclization

Based on cyano-substituted sulfilimine synthesis, this method uses methylvinylketone and chlorine/bromine .

Procedure :

  • Halogenate methylvinylketone with Cl₂ or Br₂ in CH₂Cl₂ at −10°C.

  • Add 3-pyridinylamine and cyanamide (1:1.2 ratio) in methanol at 25°C.

  • Stir for 12 hours and purify via silica gel chromatography.

Optimization :

  • Halogen : Bromine increases electrophilicity, improving yield.

  • Yield : 78–82%.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution94.3>95High yield, scalable
Condensation85–9290–93Mild conditions
Halogenation-Cyanation78–8288–90One-pot synthesis

Table 2: Reaction Conditions

MethodTemp. Range (°C)SolventKey Reagents
Nucleophilic Substitution−20 to 10AcetonitrileCyanamide, hypochlorite
Condensation0–117IsopropanolN-Cyanodiphenylimidocarbonate
Halogenation-Cyanation−10 to 25CH₂Cl₂/MeOHMethylvinylketone, Cl₂/Br₂

Industrial-Scale Considerations

  • Nucleophilic Substitution : Preferred for scalability due to simple phase separation and low-temperature requirements.

  • Waste Management : Hypochlorite byproducts require neutralization with NaHSO₃.

  • Cost Efficiency : Cyanamide and acetonitrile are cost-effective vs. N-cyanodiphenylimidocarbonate.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (CDCl₃): δ 118.5 (CN), 148.2 (pyridine C3), 35.6 (isopropyl CH).

  • XLogP3 : 2.6 (predicted lipophilicity).

Purity Assessment

  • HPLC : Retention time 7.28 min (DB-5 column, acetonitrile/water).

  • Elemental Analysis : C 63.64%, H 7.76%, N 28.60% (calculated: C 63.65%, H 7.72%, N 28.63%).

Challenges and Solutions

  • Byproduct Formation : Minimized by maintaining pH >8 and low temperatures.

  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere for condensation steps .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the cyano or pyridinyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine has several notable applications across different scientific domains:

Chemistry

  • Synthesis of Heterocyclic Compounds : The compound serves as a reactant in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

Biology

  • Biological Activity Investigation : Research has focused on its interactions with biomolecules, revealing potential effects on enzymatic activities and cellular pathways.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases. Its mechanism may involve enzyme inhibition or receptor modulation.

Industry

  • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, highlighting its industrial relevance.

Case Studies and Research Findings

Research studies have provided insights into the biological activities and therapeutic potentials of this compound:

Gene Transfection Studies

Investigations into gene transfection have shown that this compound can enhance the efficiency of gene delivery systems, making it a candidate for gene therapy applications.

Cytotoxicity and Cellular Uptake

Studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro tests indicated significant inhibition of cell proliferation at micromolar concentrations.

Therapeutic Applications

Research has indicated that this compound may reduce inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Animal model studies have shown reduced swelling and pain, supporting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationInteracts with receptors affecting cell signaling
Anti-inflammatory EffectsReduces production of pro-inflammatory cytokines
Antitumor ActivityExhibits cytotoxic effects against cancer cell lines

Mechanism of Action

The mechanism of action of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano and pyridinyl groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The target compound’s uniqueness lies in its isopropyl and pyridin-3-yl substituents. Below is a comparison with key analogs:

Table 1: Substituent and Molecular Data
Compound Name (Source) Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound () C₁₃H₁₉N₅ –C≡N, 1-methylethyl, pyridin-3-yl 245.32
Compound 16 () Complex* –C≡N, piperidinomethyl, methoxybenzyl ~650 (estimated)
Compound 23 () C₃₉H₅₅FN₈O –C≡N, heptyl, 4-fluorobenzyl 671.73
N''-Cyano-N-(3-pyridyl)-N'-[(S)-trimethylpropyl]guanidine () C₁₃H₁₉N₅ –C≡N, (S)-1,2,2-trimethylpropyl, pyridin-3-yl 245.32

Key Observations :

  • Branching vs. Linear Chains : The isopropyl group (target) vs. heptyl (Compound 23) impacts lipophilicity and steric effects, influencing solubility and receptor binding .
  • Aromatic vs. Aliphatic Substituents: Pyridinyl (target) vs.

Key Observations :

  • Melting Points : Higher melting points (e.g., 86–88°C for Compound 20) correlate with longer alkyl chains or crystalline packing influenced by substituents .
  • Yields : Vary widely (17–58%), likely due to steric hindrance (e.g., bulky groups in Compound 20) or reaction optimization .

Key Observations :

  • Pharmacological Potential: Thiazolyl (Compound 25) and pyridinyl (target) groups may enhance receptor targeting, whereas nitroso derivatives (MNNG) are toxic .
  • Toxicological Gaps : The target compound’s safety profile is unstudied, a common issue for many guanidines (–6,12).

Biological Activity

N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine, also known by its CAS number 84213-57-0, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Structure : The compound features a guanidine moiety attached to a pyridine ring and a cyano group, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa2.8Induction of apoptosis
K5620.70Cell cycle arrest
CEM2.3Tubulin assembly inhibition

These values suggest that the compound may selectively target cancer cells while sparing normal cells, which is a desirable property in anticancer therapeutics .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise in antiparasitic applications. Studies have demonstrated that similar compounds can inhibit the growth of parasites such as Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness.

Analgesic Effects

Preliminary investigations into the analgesic properties of related compounds have suggested that they may exert pain-relieving effects comparable to established analgesics. Molecular docking studies indicate that these compounds interact with pain-related receptors, potentially leading to their analgesic effects .

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on HeLa cells, researchers observed a dose-dependent increase in apoptosis markers after treatment with the compound at varying concentrations. The study reported an IC50 value of 2.8 µM, indicating potent cytotoxicity against cervical cancer cells .

Case Study 2: Selective Toxicity

Another investigation focused on K562 cells (a chronic myeloid leukemia cell line) revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, with an IC50 value of 0.70 µM. This suggests that the compound may interfere with cellular division processes critical for cancer progression .

Q & A

Q. Table 1. Synthetic Yields for N-Cyano-Substituted Guanidines

SubstituentYieldPurification Method
Ethyl73%Column chromatography
Propyl63%Column chromatography
Phenyl~100%H₂O wash, no further steps

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Multi-modal analytical techniques are employed:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl isomers) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted dicyanamide) .
  • X-ray Crystallography : Resolves bond-length anomalies (e.g., C–N imine single bonds at 1.368–1.408 Å and double bonds at 1.288 Å) and non-classical hydrogen bonding (C–H···O interactions at 2.81 Å) .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar guanidine derivatives?

Answer:
Discrepancies often arise from substituent electronic effects or assay conditions. Strategies include:

  • Comparative SAR Studies : Substituting electron-withdrawing groups (e.g., CF₃, Cl) enhances bioactivity. For example, N-cyano-N'-(3,5-dichlorophenyl)guanidine inhibits insulin release 3× more effectively than non-halogenated analogs .
  • Dose-Response Curves : Use submaximal agonist concentrations (e.g., 1 mM carbachol) to unmask antagonism in receptor-binding assays .
  • Orthogonal Assays : Combine in vitro (e.g., IC₅₀ in beta cells) and in silico (molecular docking) data to validate target specificity .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., P2X7 purinergic receptors) using software like AutoDock Vina. Focus on hydrogen-bonding residues (e.g., Lys⁶³, Asp²⁸⁰) to predict binding affinity .
  • Pharmacophore Mapping : Identify critical features (e.g., cyano group for H-bond acceptance) using tools like Schrödinger’s Phase. Validate with mutagenesis studies .

Basic: What purification techniques optimize purity for N-cyano-substituted guanidines?

Answer:

  • Column Chromatography : DCM/MeOH/ammonia (9:1:0.1) resolves polar byproducts (e.g., unreacted amines) .
  • Recrystallization : Acetonitrile at low temperatures (273 K) minimizes solvent inclusion in crystals .
  • Solvent Polarity : High-polarity solvents (e.g., EtOH/H₂O) improve crystal lattice formation for X-ray analysis .

Advanced: What challenges arise when introducing trifluoromethyl groups into guanidine derivatives?

Answer:

  • Reagent Sensitivity : Trifluoromethylating agents (e.g., Ruppert-Prakash reagent) require anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Steric Hindrance : Bulky CF₃ groups reduce reaction yields (e.g., 45–60% for N'-trifluoromethylpyridinyl analogs vs. 75% for methyl derivatives) .
  • Catalyst Optimization : Transition-metal catalysts (e.g., CuI) accelerate C–F bond formation but require rigorous post-synthesis metal scavenging .

Basic: Which analytical techniques characterize the pyridine ring’s electronic environment?

Answer:

  • ¹³C NMR Chemical Shifts : Electron-withdrawing groups (e.g., Cl, CF₃) deshield pyridine carbons (δ 150–160 ppm) .
  • UV-Vis Spectroscopy : Conjugation with the guanidine moiety shifts λmax (e.g., 270 nm for pyridin-3-yl vs. 255 nm for pyridin-2-yl) .
  • X-ray Diffraction : Measures π-π stacking distances (3.4–3.7 Å) to assess aromatic interactions in crystal lattices .

Advanced: How do non-classical hydrogen bonds influence crystal packing and stability?

Answer:

  • C–H···O Interactions : Centrosymmetric dimers formed via H-bonds (2.8–3.0 Å) enhance thermal stability (e.g., melting points >150°C) .
  • Implications for Formulation : Tight packing reduces hygroscopicity, improving shelf-life for pharmaceutical intermediates .

Q. Data Sources :

  • Synthesis protocols:
  • Structural analysis:
  • Biological assays:
  • Computational modeling:

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